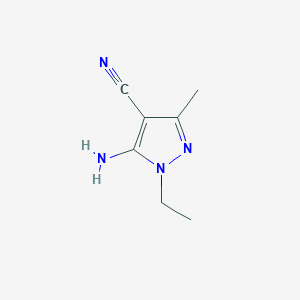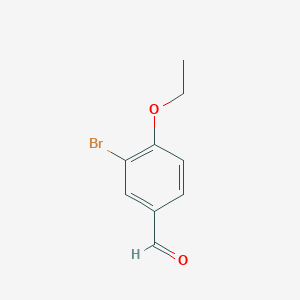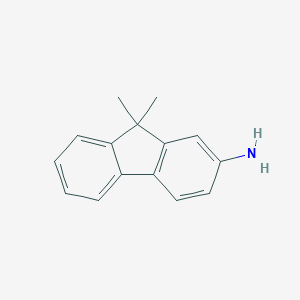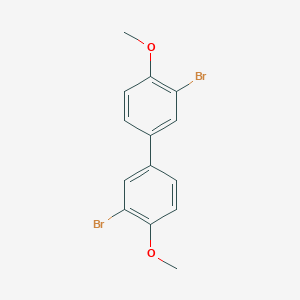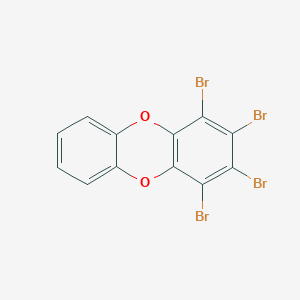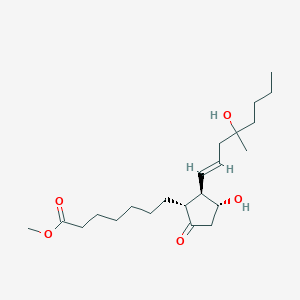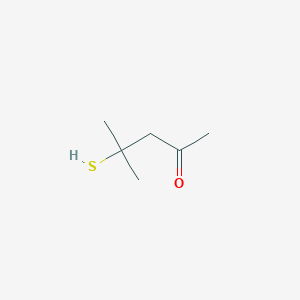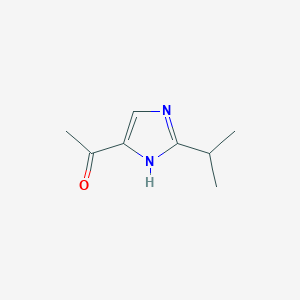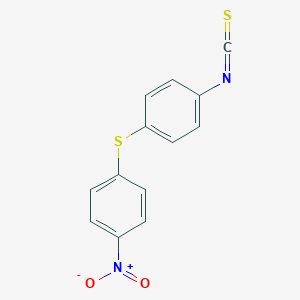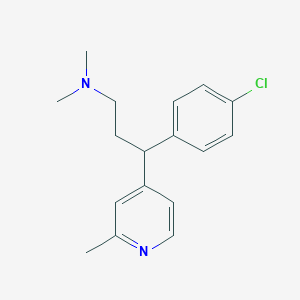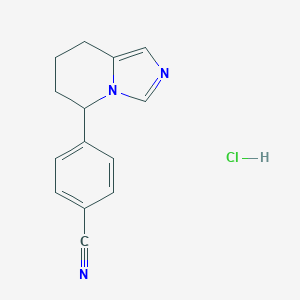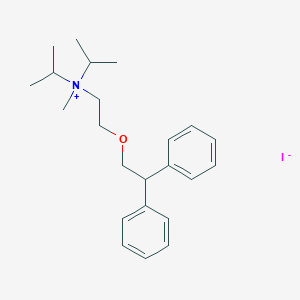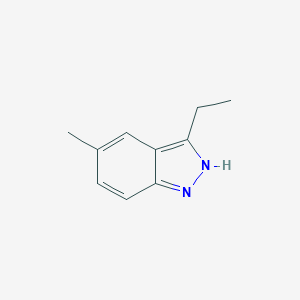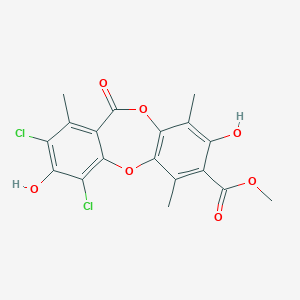
Leoidin
Overview
Description
Leoidin, a compound of interest in the scientific community, has not been directly identified in the literature. However, research on similar compounds and their synthetic methodologies, molecular structures, chemical reactions, and properties can offer valuable insights into the study of Leoidin-like molecules.
Synthesis Analysis
The synthesis of complex molecules often involves strategic steps like Dieckmann cyclization and Wittig olefination, as demonstrated in the total synthesis of leopolic acid A, a compound with a rare 2,3-pyrrolidinedione nucleus linked to an ureido dipeptide, showcasing the intricate methods involved in synthesizing complex organic compounds with potential antimicrobial activity (Dhavan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their chemical and physical properties. For instance, studies on d10 metal complexes constructed from pyridine-3,4-dicarboxylic acid highlight the significance of coordination architectures in influencing a compound's photoluminescence (Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving Leoidin-like compounds can exhibit unique behaviors, such as in the synthesis of Ln-Ag heterometal-organic frameworks, which demonstrate the impact of lanthanide contraction on structure formation and the potential for luminescent and magnetic properties (Zhao et al., 2009).
Physical Properties Analysis
The physical properties of compounds, including their crystalline structure and hydration levels, are essential for understanding their stability and potential applications. For example, the study on layered rare-earth hydroxides reveals how hydration levels and the rare-earth cation size affect the crystal structure and properties (Geng et al., 2008).
Chemical Properties Analysis
Investigating the chemical properties of compounds, such as their coordination behavior and luminescence, can provide insights into their reactivity and potential uses. The synthesis and characterization of solids containing rare earth anions and metal cations underscore the complexity and utility of these materials in various applications, including luminescence (Brayshaw et al., 1995).
Scientific Research Applications
-
Microbiology - Pseudomonas aeruginosa
- Leoidin, a metabolite of the lichen Lecanora gangleoides, has been reported as an inhibitor of protein synthesis in Pseudomonas aeruginosa . It targets PheRS and exhibits bacteriostatic properties .
- The application involves using Leoidin in microbiological studies to understand its inhibitory effects on protein synthesis in Pseudomonas aeruginosa .
- The outcomes of these studies have shown that Leoidin can inhibit protein synthesis in Pseudomonas aeruginosa, making it a potential candidate for further research in the development of new antimicrobial agents .
-
Pharmacology - Human HPGC Inhibition
- Leoidin has been identified as a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) according to data in PubChem .
- The application involves using Leoidin in pharmacological studies to understand its inhibitory effects on human HPGC .
- The outcomes of these studies could potentially contribute to the development of new drugs or therapeutic strategies, although more research is needed to fully understand the implications of this inhibition .
-
Pharmacology - OATP1B1 and OATP1B3 Inhibition
- Leoidin has also been identified as a weak inhibitor of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells .
- The application involves using Leoidin in pharmacological studies to understand its inhibitory effects on OATP1B1 and OATP1B3 .
- The outcomes of these studies could potentially contribute to the development of new drugs or therapeutic strategies, although more research is needed to fully understand the implications of this inhibition .
Future Directions
properties
IUPAC Name |
methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFRVZNHRFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347940 | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leoidin | |
CAS RN |
105350-54-7 | |
| Record name | Leoidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



